molecular formula C12H26N4+2 B086093 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane CAS No. 183-88-0

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane

Cat. No. B086093
CAS RN: 183-88-0
M. Wt: 226.36 g/mol
InChI Key: RAWPYHHZGFGCCM-UHFFFAOYSA-N
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Description

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane, commonly known as DADSH, is a synthetic molecule that has been gaining attention in the field of scientific research due to its unique chemical structure and potential applications. DADSH belongs to the class of spirocompounds, which are characterized by a bicyclic structure with two rings that share a single atom.

properties

IUPAC Name

3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N4/c1-5-15(6-2-13-1)9-11-16(12-10-15)7-3-14-4-8-16/h13-14H,1-12H2/q+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWPYHHZGFGCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2(CCN1)CC[N+]3(CCNCC3)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N4+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80171368
Record name N,N''-Dispirotripiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane

CAS RN

183-88-0
Record name N,N''-Dispirotripiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000183880
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N''-Dispirotripiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80171368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 2
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 3
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 4
Reactant of Route 4
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 5
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane
Reactant of Route 6
3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane

Q & A

Q1: What is the mechanism of action for the antiviral activity of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives?

A1: Research suggests that these compounds may exert their antiviral effects by binding to heparan sulfate receptors on the surface of host cells. [] This binding is thought to interfere with the attachment and entry of certain viruses, preventing them from infecting the cells. []

Q2: Are there specific structural features of 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivatives that are crucial for their antiviral activity?

A2: While the provided research highlights the antiviral potential of a 3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane derivative with a 5-nitropyrimidine substituent, [] further investigations are needed to establish a comprehensive structure-activity relationship (SAR). Exploring the impact of different substituents and modifications on the core structure could provide insights into the key structural features influencing antiviral potency and selectivity.

Q3: What is the crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride?

A4: The crystal structure of 3,12‐Diaza‐6,9‐diazoniadispiro[5.2.5.2]hexadecane dichloride was determined from X-ray laboratory powder data. [] The analysis revealed that all three rings in the molecule adopt a chair conformation. Additionally, the study found that hydrogen bonds involving NH groups are absent from this structure. []

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